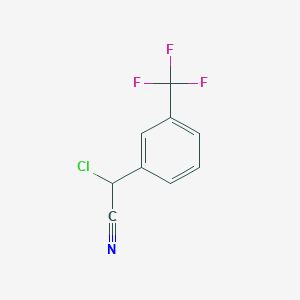![molecular formula C19H22N6O2 B2506061 5-(3-(4-Methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on CAS No. 946234-74-8](/img/structure/B2506061.png)
5-(3-(4-Methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileukämische Aktivität
Diese Verbindung hat aufgrund ihres Potenzials als Antileukämikum Aufmerksamkeit erregt. Forscher haben ihre Auswirkungen auf Leukämiezellen untersucht, insbesondere im Zusammenhang mit chronisch-myeloischer Leukämie (CML). Eines ihrer Isomere, 4-[(3-Amino-4-methylphenyl)amino]methylphenyl-(4-methylpiperazin-1-yl)methanon, spielt eine entscheidende Rolle bei der Synthese des bekannten Antileukämikums Imatinib . Imatinib zielt auf spezifische Tyrosinkinasen ab, darunter das BCR-ABL-Fusionsprotein, das charakteristisch für CML ist. Die Fähigkeit der Verbindung, diese Kinasen zu hemmen, hat sie zu einer wertvollen therapeutischen Option gemacht.
FLT3-Kinase-Hemmung
FLT3 (FMS-like Tyrosinkinase 3) ist eine Rezeptortyrosinkinase, die an der Hämatopoese beteiligt ist. Eine Dysregulation von FLT3 ist mit akuter myeloischer Leukämie (AML) verbunden. Forscher haben Derivate dieser Verbindung als potente FLT3-Kinasehemmer identifiziert. So hat beispielsweise 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-phenoxyphenyl)amino)piperidin-1-yl)-2-(dimethylamino)ethanon eine ausgezeichnete FLT3-Hemmung und antiproliferative Aktivität gezeigt . Die gezielte Ansprache von FLT3 ist entscheidend für die Behandlung von FLT3-ITD-positivem AML.
CDK (Cyclin-abhängige Kinase)-Hemmung
CDKs spielen eine wichtige Rolle bei der Regulation des Zellzyklus. Verbindungen, die mit unserem Ziel verwandt sind, wurden auf ihre CDK-hemmenden Eigenschaften untersucht. Die Einarbeitung eines Pyrimidin-fusionierten Heterocyclus an Position 4 des Pyrazol-Gerüsts verstärkt die CDK-Hemmung . CDK-Inhibitoren sind vielversprechende Kandidaten für die Krebstherapie, da sie die Zellteilung und -proliferation stören.
Enantioselektive Synthese
Die enantioselektive Synthese der Verbindung hat Interesse geweckt. Forscher haben einen Weg entwickelt, der die SN2-Verschiebung eines chiralen Triflats mit N-Methylpiperazin verwendet. Dieser Prozess verläuft mit hoher Stereokontrolle und führt zu der gewünschten Aminosäure. Das chirale Triflat wird aus leicht verfügbaren Ausgangsmaterialien hergestellt, was diesen Ansatz praktikabel und effizient macht .
Pyridin-Pyrrol-Kern-Exploration
Unsere Verbindung enthält einen Pyridin[2,3-c]pyrrol-Kern. Forscher haben ihn in sechs experimentellen Schritten synthetisiert und mit verschiedenen spektroskopischen Techniken, darunter FT-IR, 1H NMR, 13C NMR, MS und Röntgenbeugung, charakterisiert. Das Verständnis seiner strukturellen Eigenschaften trägt zum umfassenderen Wissen über die heterocyclische Chemie bei .
Wirkmechanismus
Target of Action
The primary targets of this compound are cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression and RNA transcription. They play a fundamental role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of CDKs . It binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This results in the arrest of cell cycle progression and inhibition of RNA transcription .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. Primarily, it leads to the halt of the cell cycle , preventing cells from dividing and proliferating . Additionally, it impacts the RNA transcription pathway , as CDKs are also involved in the regulation of gene expression .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potentially the induction of cell death or apoptosis . By inhibiting CDKs, the compound can halt the cell cycle, preventing the division and growth of cells. This could be particularly beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH level of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances or drugs could potentially lead to interactions , altering the compound’s effectiveness or causing side effects. It’s also important to note that the compound should be handled with care, avoiding dust formation and contact with skin and eyes .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Cellular Effects
Based on its structural similarity to known CDK inhibitors, it may exhibit antiproliferative activity against certain types of cancer cells .
Molecular Mechanism
It is hypothesized that it may inhibit CDKs, thereby disrupting cell cycle progression and exerting antiproliferative effects .
Eigenschaften
IUPAC Name |
5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-22-9-11-23(12-10-22)17(26)7-8-24-14-20-18-16(19(24)27)13-21-25(18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJBWRJDVYJNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)
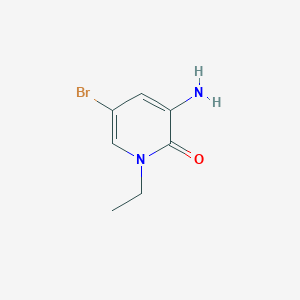
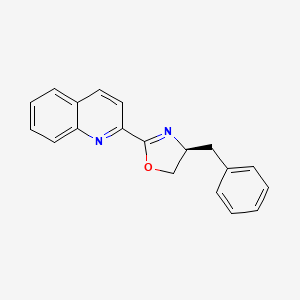
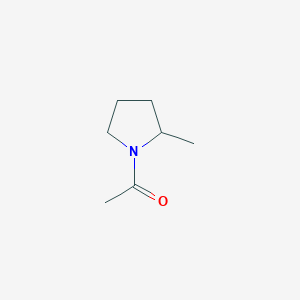
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2505985.png)
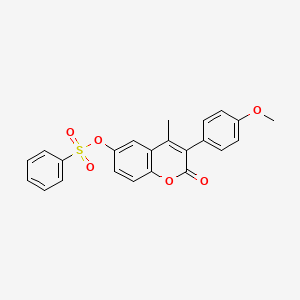
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)
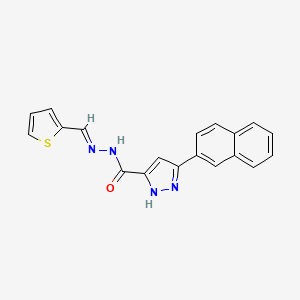
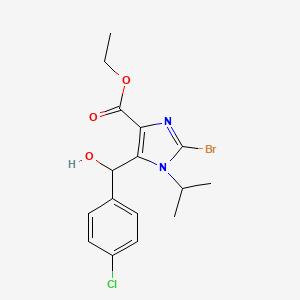

![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)
